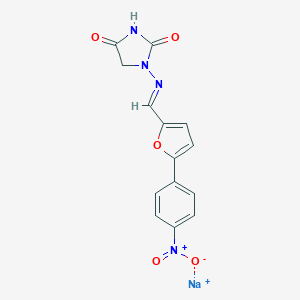

2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, hydrate (2:2:7)

Description

Properties

Key on ui mechanism of action |

DANTROLENE /PRODUCES RELAXATION &/ REDUCES CONTRACTION OF SKELETAL MUSCLE BY DIRECT ACTION ON EXCITATION-CONTRACTION COUPLING, PERHAPS BY DECR AMT OF CALCIUM RELEASED FROM SARCOPLASMIC RETICULUM. ...IT DOES NOT IMPAIR POLYSYNAPTIC REFLEXES PREFERENTIALLY AS DO CENTRALLY ACTING MUSCLE RELAXANTS. DANTROLENE DIMINISHES FORCE OF ELECTRICALLY INDUCED TWITCHES...WITHOUT ALTERING MUSCLE ACTION POTENTIALS.../&/ REDUCES REFLEX MORE THAN VOLUNTARY CONTRACTION. .../IT/ DOES NOT AFFECT NEUROMUSCULAR TRANSMISSION, NOR...CHANGE ELECTRICAL POTENTIAL PROPERTIES OF SKELETAL MUSCLE MEMBRANES. IN PATIENTS WITH UPPER MOTONEURON LESIONS, SPASTICITY IS GENERALLY DIMINISHED...& FUNCTIONAL CAPACITY IS OFTEN IMPROVED. DANTROLENE & 5-HYDROXYDANTROLENE INHIBITED RAT MUSCLE CONTRACTION RESPONSES IN DOSE-DEPENDENT MANNER IN VIVO & IN VITRO. 5-HYDROXYDANTROLENE WAS LESS POTENT THAN DANTROLENE. DANTROLENE INHIBITS CALCIUM 2+ ION (CA2+) RELEASE FROM THE SARCOPLASMIC RETICULUM OF FROG MUSCLE. IN RAT DIAPHRAGM PREPN DANTROLENE HAD NO EFFECT ON CONTRACTURES INDUCED BY 2,4-DINITROPHENOL, BUT REDUCED SIGNIFICANTLY THE CONTRACTURE PRODUCED BY K+. THE MAJOR ACTION OF DANTROLENE APPEARS TO BE ON THE SARCOLEMMA, WHICH MAY BE THE SITE OF THE MALIGNANT HYPERPYREXIA ABNORMALITY. DANTROLENE ADDED TO PREPN OF VOLTAGE-CLAMPED MYELINATED FROG NERVE FIBERS SHIFTED THE POTENTIAL-DEPENDENT PARAMETERS DESCRIBING SODIUM ION (NA+) PERMEABILITY TOWARDS MORE NEGATIVE MEMBRANE POTENTIALS. APPARENTLY, A CHANGE IN THE NEGATIVE SURFACE CHARGE OF THE MEMBRANE IS INDUCED. |

|---|---|

CAS No. |

24868-20-0 |

Molecular Formula |

C28H34N8Na2O17 |

Molecular Weight |

800.6 g/mol |

IUPAC Name |

disodium;bis(1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione);heptahydrate |

InChI |

InChI=1S/2C14H10N4O5.2Na.7H2O/c2*19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;;;;/h2*1-7H,8H2,(H,16,19,20);;;7*1H2/b2*15-7+;;;;;;;;; |

InChI Key |

RFOPDXFEQJXRTG-CDJGKPBYSA-N |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.[Na+] |

Color/Form |

CRYSTALS FROM AQ DIMETHYLFORMAMIDE |

melting_point |

534 to 536 °F (NTP, 1992) |

Other CAS No. |

14663-23-1 |

physical_description |

Crystals (in aqueous DMF). (NTP, 1992) |

Pictograms |

Health Hazard |

shelf_life |

STABLE IN LIGHT, AIR & HEAT; HYDROLYZES IN WATER /DANTROLENE SODIUM SALT HYDRATE/ |

solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

Dantrium Dantrolene Dantrolene Sodium Sodium, Dantrolene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Imidazolidinedione Derivative CAS 24868-20-0 (Dantrolene Sodium Hemihydrate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the 2,4-imidazolidinedione derivative with CAS number 24868-20-0, chemically known as Dantrolene sodium hemiheptahydrate. This document is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental insights, and visualizations of its biological mechanism.

Chemical Identity and Structure

Dantrolene sodium hemiheptahydrate is the hydrated sodium salt of Dantrolene, a direct-acting skeletal muscle relaxant.[1][2] Its chemical structure is characterized by a hydantoin core linked to a nitrophenyl-substituted furan ring.[3] The presence of the sodium salt and water of hydration significantly influences its physical properties compared to the free acid form (Dantrolene, CAS 7261-97-4).

Table 1: Chemical Identification

| Identifier | Value |

| Compound Name | Dantrolene sodium hemiheptahydrate |

| CAS Number | 24868-20-0 |

| Synonyms | Dantamacrin, Dantrium, F-440 |

| IUPAC Name | disodium;bis(3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate);heptahydrate[4][5] |

| Chemical Formula | C₂₈H₃₂N₈Na₂O₁₇[4] |

| Molecular Weight | 798.58 g/mol [4] |

| Free Acid (Dantrolene) | CAS: 7261-97-4, Molecular Formula: C₁₄H₁₀N₄O₅, Molecular Weight: 314.25 g/mol [6] |

Physicochemical Properties

The physicochemical properties of Dantrolene sodium hemiheptahydrate are crucial for its formulation, delivery, and biological activity. The compound is an orange, odorless, and tasteless powder.[3][6]

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Orange crystalline powder[3][7] | |

| Melting Point | 279-280 °C (for free acid, Dantrolene)[7] | The hydrated sodium salt likely decomposes upon heating. |

| Solubility | Slightly soluble in water.[7][8] Solubility increases in alkaline solutions.[3][7] Soluble in DMSO (12-33 mg/mL).[9][10][11][12] Insoluble in ethanol.[11][13] | The poor water solubility of Dantrolene is a known challenge in its formulation. |

| pKa | 8.23 (Strongest Acidic, for Dantrolene)[1][5] | This value pertains to the free acid form. |

| LogP | 1.26 - 1.61 (for Dantrolene)[5] | Indicates moderate lipophilicity of the free acid. |

| Stability | Stable in light, air, and heat. Hydrolyzes in water.[6] | The azomethine bond is susceptible to acid-catalyzed hydrolysis. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methodologies can be applied.

General Protocol for Solubility Determination:

A standard method for determining the solubility of a compound like Dantrolene sodium hemiheptahydrate in a specific solvent (e.g., water, ethanol, DMSO) at a given temperature involves the following steps:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to maintain the temperature during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Mechanism of Action and Signaling Pathway

Dantrolene sodium exerts its muscle relaxant effect by inhibiting the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) in skeletal muscle cells.[1][2] This action is achieved through its binding to the ryanodine receptor 1 (RyR1), a major calcium release channel on the SR membrane.[1] By modulating the activity of this channel, Dantrolene effectively uncouples muscle excitation from contraction.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dantrolene - Wikipedia [en.wikipedia.org]

- 3. medsinfo.com.au [medsinfo.com.au]

- 4. Dantrolene sodium hemiheptahydrate | C28H32N8Na2O17 | CID 9568637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dantrolene Sodium Heptahydrate - LKT Labs [lktlabs.com]

- 8. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. glpbio.com [glpbio.com]

- 11. selleckchem.com [selleckchem.com]

- 12. glpbio.com [glpbio.com]

- 13. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Selectivity of Dantrolene Sodium Hydrate for RyR1 and RyR3 Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the isoform selectivity of dantrolene sodium hydrate, a critical muscle relaxant, for ryanodine receptors (RyRs), the primary channels mediating calcium release from the sarcoplasmic reticulum. A comprehensive understanding of its preferential interaction with RyR1 and RyR3 over RyR2 is paramount for therapeutic applications and future drug development.

Core Findings: Dantrolene's Preferential Inhibition

Dantrolene sodium hydrate is a cornerstone in the management of malignant hyperthermia (MH), a pharmacogenetic disorder characterized by uncontrolled calcium release from the sarcoplasmic reticulum in skeletal muscle.[1][2] Its therapeutic efficacy stems from its direct inhibitory action on the RyR1 channel, the predominant isoform in skeletal muscle.[2][3] Extensive research has demonstrated that dantrolene also inhibits the RyR3 isoform, while the cardiac isoform, RyR2, remains largely unresponsive under normal physiological conditions.[1][2][3][4][5][6][7] This isoform selectivity is crucial, as it allows for the targeted modulation of skeletal muscle calcium signaling without significantly impacting cardiac function.

Quantitative Analysis of Isoform Selectivity

The selectivity of dantrolene for RyR1 and RyR3 has been quantified using various experimental approaches, primarily through [3H]ryanodine binding assays. These assays measure the binding of a radiolabeled ryanodine analog to the RyR channel, which is an indicator of channel activity. Dantrolene's inhibitory effect is observed as a change in the binding affinity (Kd) or a reduction in the total amount of binding (Bmax).

| Isoform | Experimental System | Dantrolene Concentration | Effect on [3H]ryanodine Binding | Reference |

| RyR1 | Pig skeletal muscle sarcoplasmic reticulum (SR) vesicles | 10 µM | 3-fold increase in Kd | [1][4] |

| RyR3 | HEK-293 cells expressing RyR3 | Not specified | Inhibition similar to RyR1 | [1][4] |

| RyR2 | Native cardiac SR vesicles and HEK-293 cells expressing RyR2 | Not specified | Unaffected | [1][4] |

Note: While the extent of RyR3 inhibition is reported to be similar to RyR1, specific quantitative data such as the fold-change in Kd from the primary literature is not as explicitly detailed as for RyR1.

The inhibition of RyR1 by dantrolene is dependent on the presence of adenine nucleotide and calmodulin.[1][4] It selectively decreases the apparent affinity of the RyR1 activation sites for Ca2+ relative to Mg2+.[1][4]

Signaling Pathway of Dantrolene's Action on RyR1

The following diagram illustrates the signaling pathway of excitation-contraction coupling in skeletal muscle and the point of intervention for dantrolene.

Experimental Protocols

A detailed understanding of the methodologies used to determine dantrolene's isoform selectivity is crucial for reproducing and building upon these findings.

This assay is a cornerstone for characterizing the activity of RyR channels and the effects of modulators like dantrolene.

Objective: To measure the binding of [3H]ryanodine to RyR isoforms in the presence and absence of dantrolene to determine its effect on channel gating.

Materials:

-

Sarcoplasmic reticulum (SR) vesicles or microsomes from tissues expressing the RyR isoform of interest (e.g., pig skeletal muscle for RyR1) or HEK-293 cells heterologously expressing the specific isoform.

-

[3H]ryanodine (radiolabeled ligand)

-

Binding buffer (e.g., 20 mM imidazole, pH 7.0, 1 M KCl, 10 mM EGTA, 10 mM CaCl2 to set free [Ca2+])

-

Dantrolene sodium hydrate

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Membranes: Isolate SR vesicles or microsomes from the source tissue or cells using differential centrifugation.

-

Binding Reaction: In a microcentrifuge tube, combine the membrane preparation with the binding buffer containing a specific concentration of [3H]ryanodine.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

-

Treatment: For experimental samples, add varying concentrations of dantrolene to the incubation mixture. For control samples, add the vehicle (e.g., DMSO).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free [3H]ryanodine.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

This functional assay directly measures the ability of RyR channels to release calcium and how this is affected by dantrolene.

Objective: To measure the release of Ca2+ from SR vesicles via RyR channels and assess the inhibitory effect of dantrolene.

Materials:

-

SR vesicles loaded with Ca2+

-

Fluorescent Ca2+ indicator (e.g., Fura-2, Indo-1)

-

Assay buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.0)

-

RyR agonists (e.g., caffeine, 4-chloro-m-cresol) to induce Ca2+ release

-

Dantrolene sodium hydrate

-

Fluorometer or spectrophotometer

Procedure:

-

Ca2+ Loading: Incubate SR vesicles in a buffer containing ATP and an ATP-regenerating system to actively load Ca2+ via the SERCA pump.

-

Addition of Indicator: Add a fluorescent Ca2+ indicator to the assay buffer.

-

Baseline Measurement: Place the SR vesicle suspension in a cuvette in the fluorometer and record the baseline fluorescence.

-

Pre-incubation with Dantrolene: For experimental samples, pre-incubate the SR vesicles with the desired concentration of dantrolene.

-

Induction of Ca2+ Release: Initiate Ca2+ release by adding an RyR agonist.

-

Fluorescence Monitoring: Continuously monitor the change in fluorescence, which corresponds to the change in extra-vesicular Ca2+ concentration.

-

Data Analysis: Calculate the rate and extent of Ca2+ release. Compare the results from dantrolene-treated samples to control samples to determine the inhibitory effect.

Experimental Workflow for Determining Isoform Selectivity

The following diagram outlines the logical flow of experiments to establish the isoform-selective action of dantrolene.

Concluding Remarks

The selective inhibition of RyR1 and RyR3 isoforms by dantrolene sodium hydrate is a well-established phenomenon with significant clinical implications. The methodologies outlined in this guide, particularly [3H]ryanodine binding and functional calcium release assays, are fundamental to the continued investigation of RyR modulators. Future research may focus on elucidating the structural basis for this isoform selectivity, which could pave the way for the development of even more specific and potent drugs for treating skeletal muscle disorders. While RyR2 is generally considered insensitive to dantrolene, some evidence suggests it may become susceptible under certain pathological conditions, a notion that warrants further investigation.[2][3]

References

- 1. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, a critical compound in the study and treatment of conditions related to aberrant intracellular calcium release. This document details its synonyms, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols.

Synonyms and Identification

The compound is most commonly known as Dantrolene sodium . A comprehensive list of its synonyms and identifiers is provided below.

| Type | Identifier |

| Common Name | Dantrolene sodium |

| Brand Names | Dantrium, Ryanodex, Dantamacrin |

| IUPAC Name | sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate |

| CAS Number | 14663-23-1 (anhydrous sodium salt), 24868-20-0 (hemiheptahydrate) |

| Parent Compound | Dantrolene (CAS: 7261-97-4) |

| Other Synonyms | 1-((5-(p-Nitrophenyl)furfurylidene)amino)hydantoin sodium salt, F-440 |

Quantitative Data

The following tables summarize key quantitative data for Dantrolene sodium, encompassing its physicochemical properties, pharmacokinetic parameters, and in vitro activity.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₉N₄NaO₅ |

| Molecular Weight | 336.23 g/mol (anhydrous)[1] |

| Melting Point | 279-280 °C[2] |

| pKa | ~7.5 (for the parent acid, Dantrolene)[3] |

| Water Solubility | Slightly soluble; solubility increases in alkaline solutions.[2][4] |

| LogP | 1.7[3] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value |

| Bioavailability (Oral) | ~70% |

| Peak Plasma Time (Oral) | ~5 hours |

| Half-life Elimination | 4-8 hours (IV), 8.7 hours (100 mg oral dose)[5] |

| Protein Binding | Substantial, primarily to albumin |

| Metabolism | Hepatic, via microsomal enzymes |

| Excretion | Urine (25%) and feces (45-50%) |

| Renal Clearance | 0.33 mL/(min*kg)[6] |

| Volume of Distribution (Vd) | 0.51 L/kg[6] |

Table 3: In Vitro Efficacy and Binding Affinity

| Parameter | Value |

| [³H]ryanodine Binding Inhibition (Ki) | ~150 nM |

| Inhibition of Linoleic Acid Peroxidation (250 µg) | 82%[7] |

Mechanism of Action: Signaling Pathway

Dantrolene sodium exerts its therapeutic effect by directly inhibiting the ryanodine receptor 1 (RyR1), a calcium release channel located on the membrane of the sarcoplasmic reticulum in skeletal muscle cells. This inhibition prevents the release of calcium ions (Ca²⁺) from intracellular stores, thereby uncoupling muscle excitation and contraction. This mechanism is particularly crucial in the treatment of malignant hyperthermia, a condition characterized by excessive calcium release from the sarcoplasmic reticulum.

Caption: Mechanism of action of Dantrolene sodium.

Experimental Protocols

1. [³H]Ryanodine Binding Assay to Determine RyR1 Inhibition

This protocol is representative of methods used to quantify the inhibitory effect of Dantrolene sodium on the ryanodine receptor.

-

Objective: To measure the displacement of [³H]ryanodine from RyR1 by Dantrolene sodium, thereby determining its binding affinity (Ki).

-

Materials:

-

Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle.

-

[³H]ryanodine (radioligand).

-

Dantrolene sodium solutions of varying concentrations.

-

Binding buffer (e.g., containing KCl, HEPES, CaCl₂, ATP).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare SR vesicles and dilute to the desired protein concentration in the binding buffer.

-

In a series of microcentrifuge tubes, add the SR vesicle suspension.

-

Add varying concentrations of unlabeled Dantrolene sodium to the tubes.

-

Add a fixed concentration of [³H]ryanodine to each tube.

-

Incubate the mixture at 37°C for 90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine) from total binding.

-

Plot the percentage of specific binding against the concentration of Dantrolene sodium.

-

Determine the IC₅₀ value (the concentration of Dantrolene sodium that inhibits 50% of [³H]ryanodine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a [³H]ryanodine binding assay.

2. High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This method is used for the determination of Dantrolene sodium in pharmaceutical dosage forms.

-

Objective: To quantify the amount of Dantrolene sodium in a sample.

-

Instrumentation:

-

High-performance liquid chromatograph.

-

UV detector.

-

Porous silica column (10 µm).

-

-

Mobile Phase:

-

Carbon tetrachloride and dimethylformamide (90:10).

-

-

Procedure:

-

Prepare a standard solution of Dantrolene sodium of known concentration.

-

Prepare the sample solution by dissolving the dosage form in a suitable solvent.

-

Set the flow rate to 2.0 ml/min.

-

Set the UV detector to a wavelength of 375 nm.

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak areas.

-

-

Data Analysis:

-

Compare the peak area of the sample to the peak area of the standard to determine the concentration of Dantrolene sodium in the sample.

-

References

- 1. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dantrolene [drugfuture.com]

- 3. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dantrolene Sodium Heptahydrate - LKT Labs [lktlabs.com]

- 5. Liquid chromatography in pharmaceutical analysis VI: determination of dantrolene sodium in a dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative determination of dantrolene sodium and its metabolites by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of Dantrolene Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of Dantrolene sodium hydrate, a direct-acting skeletal muscle relaxant crucial in the management of malignant hyperthermia. This document consolidates critical data on its chemical properties, stability under various conditions, and the analytical methodologies employed for its assessment.

Chemical Structure and Properties

Dantrolene sodium hydrate is the hydrated sodium salt of dantrolene. Chemically, it is a hydantoin derivative.

IUPAC Name: sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate[1]

CAS Number: 24868-20-0 (for the hydrated sodium salt)[2][3]

Molecular Formula: C₁₄H₉N₄NaO₅ (anhydrous sodium salt)[1]

Dantrolene sodium is commercially available as a hydrated crystalline solid. One common form is the hemiheptahydrate, with the molecular formula 2C₁₄H₉N₄O₅·2Na·7H₂O and a corresponding molecular weight of approximately 798.58 g/mol .[3] Another form is the 3.5-hydrate. The degree of hydration can vary, which may affect the molecular weight.[2]

The structure of dantrolene consists of a hydantoin ring linked to a nitrophenyl-substituted furfural group via an azomethine (imine) bond. The presence of the nitro group and the extended conjugation in the molecule are responsible for its characteristic light absorption properties.

| Property | Value | Source |

| IUPAC Name | sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | [1] |

| CAS Number | 24868-20-0 (hydrated sodium salt) | [2][3] |

| Molecular Formula | C₁₄H₉N₄NaO₅ (anhydrous) | [1] |

| Molecular Weight | ~336.23 g/mol (anhydrous) | [1] |

| Molecular Weight | ~798.58 g/mol (hemiheptahydrate) | [3] |

Stability Profile

The stability of Dantrolene sodium hydrate is a critical factor in its formulation, storage, and clinical administration. Its degradation is influenced by several factors, including pH, temperature, and light.

Effect of pH and Temperature

The degradation of dantrolene in aqueous solutions follows pseudo-first-order kinetics. A study by Khan et al. demonstrated a V-shaped pH-rate profile, with maximum stability observed at pH 7.4. The degradation rate increases in both acidic and alkaline conditions.

The following tables summarize the observed pseudo-first-order degradation rate constants (k_obs) for dantrolene at various pH values and temperatures.

Table 1: Degradation Rate Constants (k_obs) of Dantrolene at 25°C

| pH | k_obs (min⁻¹) |

| 1.2 | 0.00018 |

| 2.2 | 0.00011 |

| 4.6 | 0.00004 |

| 6.6 | 0.00002 |

| 7.4 | 0.00001 |

| 8.0 | 0.00003 |

| 9.5 | 0.00012 |

Table 2: Degradation Rate Constants (k_obs) of Dantrolene at Different Temperatures and pH Values

| pH | Temperature (°C) | k_obs (min⁻¹) |

| 1.2 | 25 | 0.00018 |

| 37 | 0.00035 | |

| 50 | 0.00068 | |

| 60 | 0.00112 | |

| 7.4 | 25 | 0.00001 |

| 37 | 0.00002 | |

| 50 | 0.00005 | |

| 60 | 0.00009 | |

| 9.5 | 25 | 0.00012 |

| 37 | 0.00024 | |

| 50 | 0.00047 | |

| 60 | 0.00078 |

Data sourced from Khan et al. (2012)

Degradation Pathway

Under hydrolytic stress (acidic and alkaline conditions), dantrolene degrades primarily via two pathways:

-

Hydrolysis of the hydantoin ring: This leads to the formation of "compound B".

-

Cleavage of the imine linkage: This results in the formation of "compound C", identified as 5-(4-nitrophenyl)-2-furaldehyde.

Photostability

Dantrolene sodium is known to be sensitive to light. Forced degradation studies have shown that dantrolene degrades upon exposure to sunlight. One of the identified photolytic degradation products is 5-(4-nitrophenyl)-2-furaldehyde, which is the same as "compound C" formed under acidic hydrolysis. Therefore, reconstituted solutions of Dantrolene sodium should be protected from direct light.

Experimental Protocols

The following are detailed methodologies for the stability-indicating analysis of Dantrolene sodium hydrate.

UPLC Method for Stability Studies

This method was utilized to determine the degradation kinetics of dantrolene.

-

Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.

-

Column: Waters BEH C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) with a BEH C18 guard column.

-

Mobile Phase: A gradient of acetonitrile and 2.0 mM sodium acetate buffer (pH 4.5).

-

Gradient Program: A linear gradient of acetonitrile from 25% to 75% over three minutes.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 4 µL.

-

Detection: PDA detector at 375 nm.

RP-HPLC Method for Forced Degradation Studies

This method was developed for the estimation of Dantrolene sodium in the presence of its degradation products.

-

Instrumentation: A standard RP-HPLC system with a UV detector.

-

Column: Phenomenex Luna C18 column (250 mm × 4.6 mm, 5µm particle size).

-

Mobile Phase: Acetonitrile and water containing 0.1% Triethylamine in a ratio of 30:70 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 380 nm.

Visualizations

The following diagrams illustrate the workflow for assessing the stability of Dantrolene sodium hydrate.

Caption: Workflow for Forced Degradation Stability Testing of Dantrolene Sodium Hydrate.

This guide provides a foundational understanding of the chemical structure and stability of Dantrolene sodium hydrate for professionals in the field of drug development and research. The provided data and protocols can serve as a valuable resource for formulation development, quality control, and further investigation of this important therapeutic agent.

References

- 1. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature | Semantic Scholar [semanticscholar.org]

- 2. P. L. Cox, J. P. Heotis, D. Polin and G. M. Rose, “Quantitative Determination of Dantrolene Sodium and Its Metabolites by Differential pulse Polarography,” Journal of Pharmaceutical Science, Vol. 58, No. 8, 1969, pp. 987-989. doi10.1002/jps.2600580818 - References - Scientific Research Publishing [scirp.org]

- 3. researchgate.net [researchgate.net]

"In vitro research applications of Dantrolene sodium"

An In-Depth Technical Guide to the In Vitro Research Applications of Dantrolene Sodium

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dantrolene sodium is a hydantoin derivative postsynaptic muscle relaxant, clinically established as the primary therapeutic agent for malignant hyperthermia (MH), a life-threatening hypermetabolic disorder triggered by certain anesthetics.[1][2] Its therapeutic efficacy stems from a well-defined mechanism of action: the inhibition of calcium ion (Ca²⁺) release from intracellular stores.[3][4] Beyond its clinical use, Dantrolene has emerged as an invaluable tool in in vitro research, enabling the precise investigation of cellular processes governed by intracellular calcium dynamics.

This technical guide provides a comprehensive overview of the core in vitro applications of Dantrolene sodium. It details its mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and presents visual diagrams of relevant signaling pathways and workflows to facilitate its application in a research setting.

Core Mechanism of Action: Inhibition of Ryanodine Receptors

Dantrolene exerts its effects by directly interacting with ryanodine receptors (RyRs), the primary channels responsible for releasing calcium from the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.[3][4][5]

There are three main mammalian isoforms of the RyR channel:

-

RyR1: Predominantly found in skeletal muscle and is the primary target for Dantrolene in its clinical application.[5][6]

-

RyR2: The main isoform in cardiac muscle. Under normal physiological conditions, RyR2 is less sensitive to Dantrolene, which accounts for the drug's minimal cardiotoxicity at therapeutic doses.[6][7] However, under certain pathological conditions or in the presence of cofactors like calmodulin, RyR2 can become sensitive to Dantrolene's inhibitory effects.[7][8]

-

RyR3: Expressed at lower levels in a wide variety of tissues, including the brain and smooth muscle.[5] Dantrolene has been shown to inhibit RyR3.[2][7]

Dantrolene binds to a specific site on the RyR1 and RyR3 channels, which is thought to stabilize the channel in its closed state.[7][9] This action prevents or reduces the efflux of Ca²⁺ from the SR/ER into the cytosol, effectively uncoupling membrane excitation from the subsequent calcium-dependent cellular response, such as muscle contraction or neuronal excitotoxicity.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies, highlighting the effective concentrations and functional outcomes of Dantrolene application across various experimental models.

Table 1: Effective Concentrations and IC₅₀ Values of Dantrolene Sodium

| Parameter | Model System | Effective Concentration / IC₅₀ | Reference |

| Muscle Rheobase Elevation (Max) | Frog, Rat, Goat Skeletal Muscle | 1.2 x 10⁻⁵ M (12 µM) | [10] |

| Muscle Strength-Duration (Saturating) | Frog, Rat, Goat Skeletal Muscle | 3.8 x 10⁻⁵ M (38 µM) | [10] |

| RyR2 Inhibition (in presence of CaM) | Sheep Cardiac Muscle (Single Channel) | IC₅₀ = 0.16 ± 0.03 µM | [8] |

| Ca²⁺ Wave Frequency Reduction | Mouse Cardiomyocytes | IC₅₀ = 0.42 ± 0.18 µM | [8] |

| Ca²⁺ Wave Amplitude Reduction | Mouse Cardiomyocytes | IC₅₀ = 0.19 ± 0.04 µM | [8] |

Table 2: In Vitro Neuroprotective Effects of Dantrolene

| Effect | Model System | Stimulus | Result | Reference |

| Reduction of Intracellular Ca²⁺ | Mouse Cerebral Cortical Neurons | Glutamate | 70% reduction in Ca²⁺ increase | [5][11] |

| Inhibition of Cell Death | GT1-7 Hypothalamic Neurons | Thapsigargin (50 nM) | Dose-dependently inhibited cell death (Control: 94% viability, Thapsigargin: 41% viability) | [12] |

| Inhibition of Cytosolic Ca²⁺ Rise | GT1-7 Hypothalamic Neurons | Thapsigargin (50 nM) | Dose-dependently inhibited a 230% rise over basal Ca²⁺ levels | [12] |

Table 3: In Vitro Antioxidant Activity of Dantrolene

| Assay | Concentration / Amount | % Inhibition of Linoleic Acid Peroxidation | Reference |

| Thiocyanate Method | 50 µg | 55% | [13][14] |

| Thiocyanate Method | 100 µg | 70% | [13][14] |

| Thiocyanate Method | 250 µg | 82% | [13][14] |

| Comparison Control | α-tocopherol (250 µg) | 62% | [13][14] |

Key In Vitro Research Applications & Protocols

Neuroprotection and Excitotoxicity Studies

Dantrolene is widely used to investigate the role of ER calcium stores in neuronal cell death pathways, including apoptosis and excitotoxicity.[5][15] By preventing uncontrolled Ca²⁺ release, Dantrolene allows researchers to dissect the contribution of this specific pathway from other influx mechanisms (e.g., via NMDA receptors) in response to neurotoxic stimuli.

References

- 1. Dantrolene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 5. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The mechanism of action of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dantrolene is cytoprotective in two models of neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dantrolene is neuroprotective in vitro, but does not affect survival in SOD1(G⁹³A) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Dantrolene Sodium in Cell Culture Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of dantrolene sodium observed in various cell culture models. Dantrolene, a clinically used muscle relaxant, has garnered significant interest for its potential as a neuroprotective agent. This document consolidates key findings on its mechanisms of action, presents quantitative data from multiple studies, details common experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action: Regulation of Intracellular Calcium Homeostasis

Dantrolene's primary neuroprotective mechanism is attributed to its role as a ryanodine receptor (RyR) antagonist.[1][2] RyRs are intracellular calcium release channels located on the endoplasmic reticulum (ER) membrane.[3] By inhibiting RyRs, dantrolene prevents the excessive release of calcium from the ER into the cytoplasm, a key event in many neurodegenerative pathways.[1][4] This stabilization of intracellular calcium homeostasis is central to its protective effects against a variety of insults, including excitotoxicity, oxidative stress, and apoptosis.[1][5]

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative effects of dantrolene sodium across various cell culture models and neurotoxic insults.

| Injury Model | Cell Type | Dantrolene Conc. (µM) | Key Findings | Reference |

| NMDA-induced Excitotoxicity | Cortical neuron culture | 30 | Reduced intracellular Ca2+ by 30% with extracellular Ca2+ present, and by 100% in its absence; completely prevented glutamate's toxic effect. | [1] |

| Glutamate, NMDA, QA, KA, AMPA | Cortical neuron culture | 30 | Blocked LDH and calcium release induced by NMDA, QA, and glutamate. No effect on KA or AMPA. | [1] |

| NMDA-induced Excitotoxicity | Cerebellar granule neuron culture | 1-100 | Dose-dependent neuroprotection. | [1] |

| NMDA-induced Excitotoxicity | Mixed cortical and retinal cell cultures | 30 | Decreased intracellular Ca2+ by 56%; reduced cell toxicity by 50%. | [1] |

| 3-hydroxykynurenine (3-HK) induced neurotoxicity | Cerebellar granule neuron culture, PC12 cells, GT1-7 hypothalamic neurosecretory cells | 120 | Inhibited 3-HK induced cell death in PC12 and GT1-7 cells. | [1] |

| Alzheimer's Disease Model (Aβ-induced) | Cells expressing presenilin-1 (PS-1) mutation | Not specified | Significantly prevented amyloid-β induced apoptosis and lowered cellular peroxide levels. | [1] |

| Alzheimer's Disease Model | Induced pluripotent stem cells from sporadic and familial AD patients | Not specified | Increased cell viability by 15.1% in sporadic AD cells and 67.6% in familial AD cells. | [6] |

| Hydrogen Peroxide (H2O2)-induced apoptosis | Neuron-like PC12 cells | Not specified | Protected PC12 cells from H2O2-induced apoptosis and activated autophagy. | [5] |

NMDA: N-methyl-D-aspartate; QA: Quinolinic acid; KA: Kainic acid; AMPA: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid; LDH: Lactate dehydrogenase; Aβ: Amyloid-beta.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by dantrolene and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Dantrolene's neuroprotective signaling pathway.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

Below are generalized protocols for key experiments cited in the literature. Specific concentrations and incubation times may vary depending on the cell line and neurotoxin used.

Cell Culture and Treatment

-

Cell Lines: Primary cortical or hippocampal neurons, cerebellar granule neurons, or immortalized cell lines such as SH-SY5Y or PC12 are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Dantrolene Preparation: Dantrolene sodium is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the final desired concentration.

-

Treatment Paradigm:

-

Cells are seeded in multi-well plates.

-

After reaching the desired confluency, the culture medium is replaced with fresh medium containing various concentrations of dantrolene or a vehicle control (DMSO).

-

A pre-incubation period (e.g., 30 minutes to 2 hours) is often employed.

-

The neurotoxic agent (e.g., NMDA, glutamate, Aβ) is then added to the wells.

-

Cells are incubated for a further period (e.g., 24 to 48 hours) before assessment.

-

Assessment of Cell Viability

-

MTT Assay: This colorimetric assay measures mitochondrial metabolic activity.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

A sample of the culture medium is collected from each well.

-

The LDH assay reagent is added to the samples.

-

After a short incubation, the absorbance is measured on a microplate reader.

-

Measurement of Intracellular Calcium

-

Calcium Imaging: Fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM are used.

-

Cells are loaded with the calcium indicator dye.

-

After a de-esterification period, the cells are washed.

-

Baseline fluorescence is recorded using a fluorescence microscope or plate reader.

-

The neurotoxin is added, and changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time.

-

Apoptosis Assays

-

TUNEL Staining: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cells are fixed and permeabilized.

-

The TUNEL reaction mixture is added to label the fragmented DNA.

-

The cells are counterstained (e.g., with DAPI to visualize nuclei).

-

Apoptotic cells are visualized and quantified using fluorescence microscopy.

-

-

Caspase Activity Assays: These assays measure the activity of caspases, key enzymes in the apoptotic cascade.

-

Cell lysates are prepared.

-

A specific caspase substrate conjugated to a fluorophore or chromophore is added.

-

The cleavage of the substrate by active caspases results in a detectable signal that is proportional to caspase activity.

-

Conclusion

The evidence from cell culture models strongly supports the neuroprotective potential of dantrolene sodium. Its ability to mitigate excitotoxicity, oxidative stress, and apoptosis by stabilizing intracellular calcium levels makes it a compelling candidate for further investigation in the context of various neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of dantrolene.

References

- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Intranasal administration of dantrolene increased brain concentration and duration | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dantrolene ameliorates impaired neurogenesis and synaptogenesis in Induced Pluripotent Stem Cell lines derived from patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Dantrolene Sodium: A Technical Guide to its Application as a Probe for Calcium Dysregulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes. The precise spatial and temporal control of Ca²⁺ signals is paramount for cellular function, and its dysregulation is a key pathological feature in numerous diseases. Dantrolene sodium, a hydantoin derivative and a clinically used muscle relaxant, has emerged as a critical pharmacological tool for investigating the role of aberrant Ca²⁺ release from intracellular stores, primarily the sarcoplasmic/endoplasmic reticulum (SR/ER). This technical guide provides an in-depth overview of dantrolene sodium's mechanism of action, detailed experimental protocols for its use as a probe, and a summary of key quantitative data to facilitate its application in research and drug development.

Introduction to Dantrolene Sodium and Calcium Dysregulation

Dantrolene sodium exerts its primary effect by inhibiting the release of Ca²⁺ from the SR/ER, a critical intracellular Ca²⁺ storage organelle.[1][2] This action makes it an invaluable tool for dissecting the contribution of SR/ER Ca²⁺ release to physiological and pathophysiological processes. Its most well-known clinical application is in the treatment of malignant hyperthermia, a pharmacogenetic disorder characterized by uncontrolled Ca²⁺ release from the SR in skeletal muscle.[1][2] Beyond this, dantrolene is increasingly utilized in preclinical research to probe the involvement of Ca²⁺ dysregulation in neurodegenerative diseases such as Alzheimer's disease,[3][4][5][6][7] muscular dystrophies, and other channelopathies.

Mechanism of Action

Dantrolene's primary molecular target is the ryanodine receptor (RyR), a large conductance intracellular Ca²⁺ release channel located on the membrane of the SR/ER.[1] It exhibits selectivity for RyR1 (skeletal muscle) and RyR3 isoforms, with a lesser effect on RyR2 (cardiac muscle) under normal physiological conditions.[8] While the precise binding site is still under investigation, it is thought to be distinct from the ryanodine binding site itself.[9][10] The inhibitory action of dantrolene on RyR channels is complex and appears to be dependent on the presence of calmodulin, an important Ca²⁺-binding protein.[11] Dantrolene does not significantly affect Ca²⁺ influx across the plasma membrane or the re-uptake of Ca²⁺ into the SR/ER by the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[12][13]

Signaling Pathways Involving Dantrolene-Sensitive Calcium Release

Dantrolene's mechanism of action places it at the core of several critical signaling pathways. The following diagrams illustrate these pathways and dantrolene's point of intervention.

Quantitative Data on Dantrolene's Effects

The following tables summarize key quantitative data from various studies, providing a reference for dose-response relationships and inhibitory concentrations.

| Parameter | Dantrolene Concentration | Effect | Cell/Tissue Type | Reference |

| Intracellular Ca²⁺ Suppression | 1 µM | No significant effect | Rodent fast-twitch muscle fibers | [9][14] |

| 5 µM | ~50% reduction in depolarization-induced Ca²⁺ transient | Rodent fast-twitch muscle fibers | [14] | |

| 25 µM | 53 ± 8% attenuation of depolarization-induced Ca²⁺ increase | Rodent fast-twitch muscle fibers | [9][14] | |

| Thymol-Stimulated Ca²⁺ Efflux | 12 µM | 44 ± 10% inhibition | Heavy SR vesicles from rodent muscle | [9][14] |

| [³H]Ryanodine Binding | ~150 nM (Ki) | Inhibition of binding | SR vesicles from pig skeletal muscle | [15] |

| RyR2 Inhibition (in presence of Calmodulin) | 0.16 ± 0.03 µM (IC₅₀) | Inhibition of RyR2 channel activity | Sheep cardiac muscle RyR2 | [11] |

| Ca²⁺ Wave Frequency | 0.42 ± 0.18 µM (IC₅₀) | Reduction in Ca²⁺ wave frequency | Mouse cardiomyocytes | [11] |

| Ca²⁺ Wave Amplitude | 0.19 ± 0.04 µM (IC₅₀) | Reduction in Ca²⁺ wave amplitude | Mouse cardiomyocytes | [11] |

| LPC-Induced Ca²⁺ Flux | 60 µM | Blocked increase in Ca²⁺ flux | Porcine aortic valve interstitial cells | [16] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of dantrolene as a research probe. Below are protocols for key experiments.

Measurement of Intracellular Calcium Concentration in Single Muscle Fibers

This protocol is adapted from studies investigating excitation-contraction coupling.[9][14]

Objective: To measure changes in intracellular Ca²⁺ concentration in response to membrane depolarization in the presence and absence of dantrolene.

Materials:

-

Isolated single muscle fibers

-

Voltage-clamp apparatus (e.g., double Vaseline-gap or silicone-clamp)

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2)

-

External solution (e.g., Tyrode's solution)

-

Dantrolene sodium stock solution (e.g., 100 µM in external solution, filtered)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Isolate single muscle fibers from the tissue of interest (e.g., rodent fast-twitch muscle).

-

Mechanically peel the sarcolemma to allow for direct access to the myoplasm.

-

Load the muscle fiber with a fluorescent Ca²⁺ indicator by microinjection or incubation with a membrane-permeant form (e.g., Fura-2 AM).

-

Mount the fiber in the voltage-clamp setup and perfuse with the external solution.

-

Establish a stable holding potential (e.g., -80 mV).

-

Apply depolarizing voltage pulses of varying amplitude and duration and record the corresponding changes in intracellular Ca²⁺ concentration via fluorescence imaging.

-

After obtaining baseline control measurements, perfuse the chamber with the dantrolene-containing external solution.

-

Allow for a sufficient incubation period (e.g., 10-30 minutes) for the drug to take effect.

-

Repeat the series of depolarizing voltage pulses and record the Ca²⁺ transients in the presence of dantrolene.

-

Analyze the amplitude and kinetics of the Ca²⁺ transients before and after dantrolene application.

Calcium Efflux from Isolated Sarcoplasmic Reticulum Vesicles

This protocol is based on methods used to assess the direct effect of dantrolene on SR Ca²⁺ release.[9][14]

Objective: To measure the rate of Ca²⁺ efflux from isolated SR vesicles in the presence of a Ca²⁺-releasing agent and to determine the inhibitory effect of dantrolene.

Materials:

-

Isolated heavy SR vesicles

-

Ca²⁺-selective electrode or a fluorescent Ca²⁺ indicator (e.g., Antipyrylazo III)

-

Assay buffer (containing ATP and an ATP-regenerating system)

-

Ca²⁺-releasing agent (e.g., thymol)

-

Dantrolene sodium stock solution (e.g., in DMSO)

-

Spectrophotometer or fluorometer

Procedure:

-

Isolate heavy SR vesicles from the tissue of interest using differential centrifugation.

-

Suspend the SR vesicles in the assay buffer.

-

Actively load the vesicles with Ca²⁺ by adding ATP. Monitor the extra-vesicular Ca²⁺ concentration until a steady state is reached, indicating that Ca²⁺ uptake is complete.

-

For the experimental group, pre-incubate the loaded vesicles with the desired concentration of dantrolene for a specified period (e.g., 30 minutes).

-

Initiate Ca²⁺ release by adding a Ca²⁺-releasing agent (e.g., 300 µM thymol).

-

Continuously monitor the increase in extra-vesicular Ca²⁺ concentration using a Ca²⁺-selective electrode or a fluorescent indicator.

-

Calculate the initial rate of Ca²⁺ release.

-

Compare the rate of Ca²⁺ release in the presence and absence of dantrolene to determine the percent inhibition.

[³H]Ryanodine Binding Assay

This assay is used to investigate the interaction of dantrolene with the RyR channel complex.[15]

Objective: To determine the effect of dantrolene on the binding of [³H]ryanodine to the RyR in SR vesicles.

Materials:

-

Isolated SR vesicles

-

[³H]Ryanodine

-

Binding buffer (simulating resting myoplasm)

-

Dantrolene sodium

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubate SR vesicles with varying concentrations of dantrolene in the binding buffer.

-

Add a fixed concentration of [³H]ryanodine to the incubation mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound [³H]ryanodine.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [³H]ryanodine using a scintillation counter.

-

Determine non-specific binding in the presence of a large excess of unlabeled ryanodine.

-

Calculate specific binding and analyze the data to determine the inhibitory constant (Ki) of dantrolene.

Conclusion and Future Directions

Dantrolene sodium is a powerful and specific inhibitor of RyR-mediated Ca²⁺ release from the SR/ER. Its utility as a pharmacological probe has been instrumental in advancing our understanding of the role of Ca²⁺ dysregulation in a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize dantrolene in their investigations. Future research will likely focus on further elucidating the precise molecular interactions between dantrolene and the RyR complex, as well as exploring its therapeutic potential in a broader range of clinical conditions characterized by aberrant intracellular Ca²⁺ signaling. The development of more soluble and brain-penetrant analogs of dantrolene could open new avenues for treating central nervous system disorders.[6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dantrolene Protects Hippocampal Neurons Against Amyloid-β₁₋₄₂-Induced Calcium Dysregulation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dantrolene, A Treatment for Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of dantrolene in neurodegenerative disease: Role of inhibition of pathological inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches to Optimizing Dantrolene Neuroprotection for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dantrolene : From Malignant Hyperthermia to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of dantrolene on steps of excitation-contraction coupling in mammalian skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the intracellular release of calcium by Dantrolene in barnacle giant muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Dantrolene on Steps of Excitation-Contraction Coupling in Mammalian Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Dantrolene inhibits lysophosphatidylcholine-induced valve interstitial cell calcific nodule formation via blockade of the ryanodine receptor [frontiersin.org]

The Discovery and Synthesis of 1-[[5-(p-Nitrophenyl)furfurylidene]amino]hydantoin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1-[[5-(p-Nitrophenyl)furfurylidene]amino]hydantoin sodium salt, a compound commonly known as Nitrofurantoin Sodium. This document details the synthetic pathways, experimental protocols, and analytical data, including spectroscopic and antimicrobial properties. Furthermore, it elucidates the mechanism of action of this important antibacterial agent through a detailed signaling pathway diagram. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

1-[[5-(p-Nitrophenyl)furfurylidene]amino]hydantoin, or Nitrofurantoin, is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of urinary tract infections (UTIs). Its sodium salt form, Nitrofurantoin Sodium, offers advantages in certain pharmaceutical formulations. The molecule's efficacy stems from its unique mechanism of action, which involves the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that disrupt multiple cellular processes in susceptible bacteria. This guide provides an in-depth exploration of the synthesis and biological properties of Nitrofurantoin Sodium.

Physicochemical Properties

A summary of the key physicochemical properties of Nitrofurantoin and its sodium salt is presented in Table 1.

Table 1: Physicochemical Properties of Nitrofurantoin and Nitrofurantoin Sodium

| Property | Nitrofurantoin | Nitrofurantoin Sodium |

| IUPAC Name | 1-[[5-(4-nitrophenyl)-2-furyl]methylene]amino]imidazolidine-2,4-dione | Sodium;3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate[1] |

| Molecular Formula | C₈H₆N₄O₅ | C₈H₅N₄NaO₅[1] |

| Molecular Weight | 238.16 g/mol | 260.14 g/mol [1] |

| Appearance | Lemon-yellow crystals or fine powder | - |

| CAS Number | 67-20-9 | 54-87-5[1] |

Synthesis

The synthesis of Nitrofurantoin typically involves the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde or its derivatives. The subsequent formation of the sodium salt is achieved by reacting Nitrofurantoin with a suitable sodium base.

Synthesis of Nitrofurantoin

A common synthetic route to Nitrofurantoin involves the reaction of 5-nitrofurfural diethyl acetal with 1-aminohydantoin in an acidic medium.

Experimental Protocol:

-

Hydrolysis of 5-nitrofurfural diethyl acetal: To a reaction vessel containing a mixture of hydrochloric acid and purified water, 5-nitrofurfural diethyl acetal is added. The mixture is heated to 60-70°C and then the temperature is maintained at 80-85°C to ensure complete hydrolysis to 5-nitro-2-furaldehyde.

-

Condensation Reaction: A catalyst and sodium chloride are added to the reaction mixture. Pre-heated 1-aminohydantoin (60-70°C) is then introduced.

-

Reflux and Isolation: The reaction mixture is pressurized and heated to 90-95°C and refluxed for 40-60 minutes.

-

Purification: The resulting product is washed with purified water until the pH is between 6.0 and 8.0. The solid is then filtered and dried. Further washing of the obtained Nitrofurantoin with hot purified water (90-95°C) followed by cooling to 0-20°C yields the final product.

Synthesis of 1-[[5-(p-Nitrophenyl)furfurylidene]amino]hydantoin Sodium Salt (Nitrofurantoin Sodium)

The sodium salt of Nitrofurantoin is prepared by treating the parent compound with a sodium base.

Experimental Protocol:

-

Deprotonation: Nitrofurantoin is suspended in a suitable solvent, such as ethanol.

-

Salt Formation: An equimolar amount of a sodium base, such as sodium hydroxide or sodium ethoxide, is added to the suspension with stirring.

-

Isolation: The resulting sodium salt precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

Synthesis Workflow:

Spectroscopic Data

The structure of Nitrofurantoin has been confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for Nitrofurantoin

| Technique | Data |

| FTIR (cm⁻¹) | 3281 (N-H stretch), 3151 (vinyl C-H stretch), 1804, 1778, 1746, 1728 (C=O stretch), 1110 (C-N stretch in hydantoin)[2] |

| Mass Spec (m/z) | Precursor ion: 237.0, Product ion: 151.8[3] |

| ¹³C NMR (ppm) | Data available in the Biological Magnetic Resonance Data Bank (BMRB ID: bmse000126)[4] |

Biological Activity

Mechanism of Action

Nitrofurantoin exerts its antibacterial effect through a multi-faceted mechanism. Upon entering the bacterial cell, it is reduced by bacterial flavoproteins (nitroreductases) to highly reactive electrophilic intermediates. These intermediates can non-specifically damage a variety of cellular components. The key targets include:

-

Bacterial DNA and RNA: The reactive intermediates cause damage to bacterial DNA and RNA, inhibiting replication and transcription.

-

Ribosomal Proteins: They can bind to ribosomal proteins, leading to the inhibition of protein synthesis.

-

Cell Wall Synthesis: Interference with cell wall synthesis has also been reported.

-

Citric Acid Cycle: Enzymes involved in the citric acid cycle can also be inhibited.

This multi-target mechanism is believed to contribute to the low rate of acquired bacterial resistance to Nitrofurantoin.

Signaling Pathway:

Antibacterial Spectrum and Efficacy

Nitrofurantoin is effective against a broad range of Gram-positive and Gram-negative bacteria commonly associated with urinary tract infections. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Table 3: Minimum Inhibitory Concentration (MIC) of Nitrofurantoin against Various Uropathogens

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | 16[5] | 16[5] |

| Staphylococcus pseudintermedius | 8[5] | 16[5] |

| Enterococcus faecium | 64[5] | - |

| Klebsiella pneumoniae | 64[6] | 128[6] |

MIC₅₀: Concentration that inhibits 50% of isolates. MIC₉₀: Concentration that inhibits 90% of isolates.

Conclusion

1-[[5-(p-Nitrophenyl)furfurylidene]amino]hydantoin sodium salt (Nitrofurantoin Sodium) is a well-established antibacterial agent with a proven track record in the treatment of urinary tract infections. Its synthesis is well-documented, and its multi-target mechanism of action makes it a resilient therapeutic option in an era of growing antibiotic resistance. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed protocols, structured data, and a clear visualization of its mode of action to support further research and development in this area.

References

- 1. Nitrofurantoin Sodium | C8H5N4NaO5 | CID 9562058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of Dantrolene Sodium for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene sodium is a hydantoin derivative that functions as a direct-acting skeletal muscle relaxant.[1][2] It is most notably used for the treatment and prevention of malignant hyperthermia (MH), a rare and life-threatening hypermetabolic disorder triggered by certain general anesthetics or succinylcholine.[3][4] Its unique mechanism of action, which involves the modulation of intracellular calcium release, has made it a valuable tool in research settings beyond its clinical applications. This guide provides a comprehensive overview of the pharmacological profile of dantrolene sodium, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on its application in research.

Mechanism of Action

Dantrolene exerts its therapeutic effect by directly interfering with excitation-contraction coupling in skeletal muscle.[1][5] The primary molecular target of dantrolene is the ryanodine receptor (RyR), specifically the RyR1 isoform, which is the major calcium release channel of the sarcoplasmic reticulum (SR) in skeletal muscle.[1][6]

In conditions such as malignant hyperthermia, mutations in the RyR1 receptor lead to excessive calcium release from the SR, triggering a hypermetabolic state.[6][7] Dantrolene binds to the RyR1 channel, reducing its open probability and thereby inhibiting the release of calcium from the SR into the myoplasm.[1][8] This re-establishes a normal level of intracellular calcium and alleviates the muscle rigidity and hypermetabolism characteristic of an MH crisis.[1] Interestingly, the inhibitory effect of dantrolene on RyR1 is enhanced by magnesium, suggesting that the accumulation of Mg2+ from ATP hydrolysis during an MH episode may be a crucial factor for its efficacy.[7]

While dantrolene has a high affinity for the RyR1 and RyR3 isoforms, it is notably less effective on the RyR2 isoform, which is predominantly expressed in cardiac muscle.[6][9] This isoform selectivity explains why dantrolene does not typically exert a negative inotropic effect on the heart.[9]

Pharmacodynamics

The principal pharmacodynamic effect of dantrolene is the relaxation of skeletal muscle.[1][3] This is a direct result of the decreased intracellular calcium concentration, which uncouples excitation from contraction.[1] In research settings, this effect is leveraged to study diseases characterized by calcium dysregulation.

In Vitro Effects:

-

Calcium Release Inhibition: Dantrolene has been shown to inhibit caffeine-induced calcium release from the SR in isolated muscle fibers.[10]

-

Concentration-Dependent Effects: Studies on isolated RyR1 channels have revealed concentration-dependent effects. At nanomolar concentrations, dantrolene can activate the channel, while at micromolar concentrations, it is inhibitory.[11]

-

Antioxidant Properties: Some in vitro studies suggest that dantrolene possesses antioxidant activity, which may contribute to its cytoprotective effects.[12][13]

In Vivo Effects:

-

Malignant Hyperthermia: In MH-susceptible swine, dantrolene effectively prevents and treats the hyperthermic response to anesthetic triggers.[1]

-

Neuroprotection: In animal models of stroke and spinal cord injury, dantrolene has demonstrated neuroprotective effects, likely by mitigating excitotoxicity-induced calcium overload.[9]

-

Muscle Spasticity: Dantrolene is effective in reducing muscle spasticity in conditions such as cerebral palsy, multiple sclerosis, and spinal cord injury.[5][14]

| Parameter | Value | Species/Model | Reference |

| IC50 (RyR2, with Calmodulin) | 0.19-0.42 µM | Mouse Cardiomyocytes | [15] |

| Effective Plasma Concentration | 4.2 µg/mL (~10 µM) | Human | [9] |

| Therapeutic Dose (MH) | 2.5 mg/kg (IV) | Human | [4][16] |

| Therapeutic Dose (Spasticity) | 25-100 mg (Oral) | Human | [4][5] |

Pharmacokinetics

The pharmacokinetic profile of dantrolene is characterized by slow and incomplete oral absorption, extensive hepatic metabolism, and a variable half-life.

| Parameter | Value | Route | Species | Reference |

| Bioavailability | ~70% | Oral | Human | [1][17] |

| Half-life (t1/2) | 4-8 hours | IV | Human | [1][4] |

| Half-life (t1/2) | 8.7 hours (100mg dose) | Oral | Human | [1][18] |

| Peak Plasma Time | ~6 hours | Oral | Human | [19] |

| Protein Binding | Significant (mainly albumin) | - | Human | [1] |

| Metabolism | Hepatic (microsomal enzymes) | - | Human | [1][4] |

| Excretion | Urine | - | Human | [4] |

Dantrolene is metabolized in the liver, primarily through nitro-reduction and hydroxylation.[1] Its metabolites are then excreted in the urine.[4] Due to its poor water solubility, the intravenous formulation of dantrolene contains mannitol and sodium hydroxide to achieve a pH of 9.5.[9]

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol outlines a general method for assessing the effect of dantrolene on intracellular calcium mobilization in cultured cells (e.g., myotubes or neurons).

Methodology:

-

Cell Culture: Plate cells in a suitable multi-well format and grow to the desired confluency.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.[20][21]

-

Compound Addition: Add dantrolene at various concentrations to the appropriate wells. Include vehicle controls.

-

Stimulation: After a pre-incubation period with dantrolene, stimulate the cells with an agonist known to induce calcium release (e.g., caffeine for myotubes, glutamate for neurons).

-

Data Acquisition: Measure the fluorescence intensity over time using a plate reader or fluorescence microscope.[21]

-

Analysis: Quantify the changes in intracellular calcium concentration based on the fluorescence signal. Calculate parameters such as peak amplitude, time to peak, and area under the curve.[21]

Ryanodine Receptor Binding Assay

This protocol describes a method to determine the binding affinity of dantrolene to the ryanodine receptor.

Methodology:

-

Membrane Preparation: Isolate sarcoplasmic reticulum membranes from skeletal muscle tissue.

-

Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to the RyR (e.g., [3H]ryanodine) and varying concentrations of unlabeled dantrolene.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Determine the concentration of dantrolene that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently calculate the binding affinity (Ki).

Research Applications

The unique pharmacological profile of dantrolene makes it a valuable tool for investigating a variety of pathological conditions involving calcium dyshomeostasis.

-

Neurodegenerative Diseases: Dantrolene is being explored as a potential therapeutic for Alzheimer's, Huntington's, and Parkinson's diseases, where neuronal calcium overload is implicated in cell death pathways.[8][9]

-

Ischemic Injury: Its ability to prevent calcium overload makes it a candidate for mitigating cell death in ischemic events such as stroke and myocardial infarction.[9]

-

Muscular Dystrophies: Dantrolene is used to study the role of leaky RyR channels in the pathology of certain muscular dystrophies.

-

Heat Stroke and Neuroleptic Malignant Syndrome: Given the similarities in their pathophysiology with malignant hyperthermia, dantrolene has been used off-label in the treatment of these conditions.[14][22]

Conclusion

Dantrolene sodium remains a cornerstone in the management of malignant hyperthermia and a valuable agent for treating chronic spasticity.[14] Its well-defined mechanism of action, centered on the inhibition of the RyR1 calcium release channel, provides researchers with a specific tool to investigate the role of intracellular calcium dysregulation in a wide array of diseases. A thorough understanding of its pharmacological profile, including its pharmacodynamics and pharmacokinetics, is essential for its effective application in both clinical and research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dantrolene - Wikipedia [en.wikipedia.org]

- 4. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Dantrolene sodium can increase or attenuate activity of skeletal muscle ryanodine receptor calcium release channel. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antioxidant properties of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dantrolene. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in malignant hyperthermia, the neuroleptic malignant syndrome and an update of its use in muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Dantrolene in human malignant hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. drugs.com [drugs.com]

- 19. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhanced Excitation-Coupled Calcium Entry in Myotubes Expressing Malignant Hyperthermia Mutation R163C Is Attenuated by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 22. Oral Dantrolene for Myopathic Symptoms in Malignant Hyperthermia–Susceptible Patients: A 25-Year Retrospective Cohort Study of Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"Protocol for dissolving Dantrolene sodium hydrate for in vitro assays"

Application Notes: Dantrolene Sodium Hydrate for In Vitro Assays

Introduction

Dantrolene sodium is a postsynaptic muscle relaxant that exerts its effect by inhibiting the release of calcium ions from the sarcoplasmic reticulum, a critical step in excitation-contraction coupling.[1] It is widely used in research to study calcium signaling and muscle physiology. Its primary molecular target is the ryanodine receptor (RYR), with a preference for RYR1 and RYR3 isoforms over RYR2. Due to its low aqueous solubility, preparing dantrolene sodium solutions for in vitro experiments requires specific protocols to ensure complete dissolution and stability.[2][3] These notes provide detailed protocols and essential data for the effective use of dantrolene sodium hydrate in a research setting.

Mechanism of Action

Dantrolene acts directly on the skeletal muscle by binding to the ryanodine receptor channel, which is responsible for the release of calcium from the sarcoplasmic reticulum (SR).[1] This inhibition decouples the electrical excitation of the muscle cell from the mechanical contraction, leading to muscle relaxation without affecting neuromuscular transmission or the electrical properties of the muscle membrane.

Key Considerations for In Vitro Use

-

Poor Solubility: Dantrolene sodium is sparingly soluble in water.[4] Its solubility is highly pH-dependent, being almost insoluble at a pH below 8.8.[5] Commercial formulations for injection are lyophilized with mannitol and sodium hydroxide to achieve a pH of approximately 9.5 upon reconstitution, which aids dissolution.[2][6]

-

Light Sensitivity: Dantrolene solutions are sensitive to light and should be protected from direct light exposure to prevent degradation.[6][7]

-

Solvent Selection: The choice of solvent depends on the experimental requirements. For high-concentration stock solutions, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often necessary. For direct application in aqueous buffers or cell culture media, reconstitution in sterile water is common, though this yields a lower concentration.

-

Temperature: The dissolution of dantrolene in aqueous solutions can be accelerated by warming the diluent. Using sterile water at 40°C has been shown to significantly reduce reconstitution time compared to room temperature water.[5]

-